4-(2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
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Description
4-(2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
Compounds featuring complex structures similar to the mentioned chemical, especially those with imidazole, furan, and benzamide moieties, have been studied for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines have demonstrated significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases caused by these parasites (Ismail et al., 2004).
Corrosion Inhibition
Amino acid compounds, including those with furan and imidazole derivatives, have been investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. This application is crucial for extending the life of metal structures and reducing economic losses due to corrosion (Yadav, Sarkar, & Purkait, 2015).
Antitumor Activity
Imidazole derivatives have been explored for their antitumor activities. Certain bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages, pointing toward the development of new antitumor drugs (Iradyan et al., 2009).
Antimicrobial and Nematicidal Activities
Research into compounds with benzofuran, thiophene, and imidazolyl groups has revealed their potential in creating antimicrobial and nematicidal agents. Such compounds could serve as leads for developing new treatments against bacterial, fungal infections, and nematode infestations (Reddy et al., 2010).
Properties
IUPAC Name |
4-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-16-4-7-18(25)13-21(16)28-22(30)15-33-24-26-10-11-29(24)19-8-5-17(6-9-19)23(31)27-14-20-3-2-12-32-20/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHKAKVFDZNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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